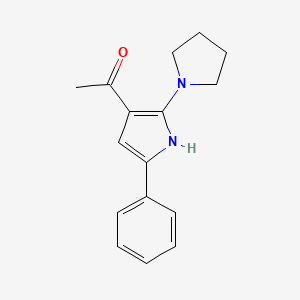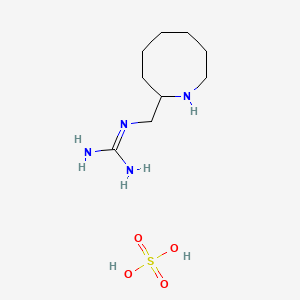
N,N-Dimethyldopamine
Übersicht
Beschreibung
N,N-Dimethyldopamine (DMDA) is an organic compound that belongs to the phenethylamine family . It is structurally related to the alkaloid epinine (N-methyldopamine) and to the major neurotransmitter dopamine (of which it is the N,N-dimethylated analog) . Because of its structural relationship to dopamine, DMDA has been the subject of a number of pharmacological investigations .
Synthesis Analysis
Several different methods have been reported for the preparation of DMDA . An early synthesis began with 3,4-dimethoxybenzaldehyde (veratraldehyde), which was condensed with hippuric acid to give the azlactone . This was hydrolyzed with NaOH to the corresponding pyruvic acid, which was then converted to its oxime . Treatment of the oxime with acetic anhydride gave 3,4-dimethoxyphenylacetonitrile, which was catalytically reduced (H2/Pd) in the presence of excess dimethylamine to N,N-dimethyl-3,4-dimethoxyphenethylamine . Finally, the methoxy-groups were cleaved with HCl to give DMDA as its hydrochloride salt .Molecular Structure Analysis
The molecular structure of N,N-Dimethyldopamine is 4-[2-(Dimethylamino)ethyl]benzene-1,2-diol . Its chemical formula is C10H15NO2 and its molar mass is 181.235 g·mol−1 .Chemical Reactions Analysis
N,N-Dimethyldopamine (DMDA) was newly synthesized, and the coating efficiency was systematically compared with dopamine (DA) and N-methyldopamine (MDA) . DA N-monomethylation improved the coating rate by increasing the nitrogen nucleophilicity, whereas N,N-dimethylation dramatically decreased the DA surface coating property .Physical And Chemical Properties Analysis
N,N-Dimethyldopamine is chemically an amine, it is basic (a weak base, technically), but it is also a catechol (a 1,2-dihydroxybenzene), which gives it weakly acidic properties, so that the compound is amphoteric . It appears colorless .Wissenschaftliche Forschungsanwendungen
Autonomic and Cardiovascular Activity
N,N-Dimethyldopamine (DMDA) has been studied for its autonomic and cardiovascular activity, particularly in dogs and rabbits. DMDA acts as a postganglionic sympathetic alpha-adrenoceptor agonist, consistently causing vasconstriction in isolated vascular beds even with ganglionic blockade. Its pressor activity is reduced by alpha-adrenergic antagonists like phentolamine, indicating its potential use in autonomic and cardiovascular research (Kitzen et al., 1976).
Neuroprotective Effect in Brain Ischemia
DMT, a related compound, has demonstrated a neuroprotective effect following ischemia-reperfusion injury in rat brains. Administered exogenously, DMT showed a Sigma-1 receptor-dependent reduction in ischemic brain injury, potentially offering new avenues for treating brain injuries and related conditions (Nardai et al., 2020).
Effects on Neurogenesis and Memory
DMT also activates adult neurogenic niches, particularly in the hippocampus, promoting neuron generation and improving memory in mice. This effect involves signaling via the sigma-1 receptor, suggesting a role for DMT in neurogenesis and cognitive enhancement (Morales-García et al., 2020).
Surface Chemistry Applications
The effect of N-methylation on dopamine surface chemistry has been a subject of interest, particularly regarding N,N-Dimethyldopamine (DMDA). Studies on the surface coating properties of DMDA and its derivatives have implications for developing materials with advanced functional coatings (Kim et al., 2022).
Neuropharmacology and Psychotropic Effects
The neuropharmacological aspects of DMT, closely related to N,N-Dimethyldopamine, have been extensively studied. Its roles in the central nervous system, potential as a neurotransmitter, and its therapeutic potential in treating anxiety and psychosis are areas of active research (Carbonaro & Gatch, 2016).
Identification of Psychoplastogenic Analogues
Research on psychoplastogens like DMT and related compounds has led to the discovery of N,N-dimethylaminoisotryptamine (isoDMT) psychoplastogens. These compounds, including analogues of DMDA, have potential neurotherapeutic effects and are being studied for their neuronal growth-promoting capabilities (Dunlap et al., 2020).
Water Treatment and Environmental Impact
Studies on the formation of N-nitrosodimethylamine (NDMA) during wastewater treatment have implications for DMDA and related compounds. Understanding the sources and fate of these compounds during water treatment is essential for environmental safety and public health (Mitch & Sedlak, 2004).
Wirkmechanismus
Due to its structural relationship to dopamine, DMDA has been the subject of a number of pharmacological investigations . One of the earliest pharmacological studies of DMDA was that of Daly and his co-workers, who studied the ability of a large number of substituted phenethylamines to release norepinephrine (NE) from the mouse heart .
Zukünftige Richtungen
The future directions of N,N-Dimethyldopamine research could involve further investigations into its role and function . This could include brain mapping of enzymes responsible for the biosynthesis of DMDA, further studies to elaborate its presence and role in the pineal gland, a reconsideration of binding site data, and new administration and imaging studies .
Eigenschaften
IUPAC Name |
4-[2-(dimethylamino)ethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11(2)6-5-8-3-4-9(12)10(13)7-8/h3-4,7,12-13H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTVXBWTYZCUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13075-91-7 (hydrochloride) | |
| Record name | N,N-Dimethyldopamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021581373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00175944 | |
| Record name | N,N-Dimethyldopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyldopamine | |
CAS RN |
21581-37-3 | |
| Record name | 4-[2-(Dimethylamino)ethyl]-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21581-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyldopamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021581373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyldopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIMETHYLDOPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5R8511L9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




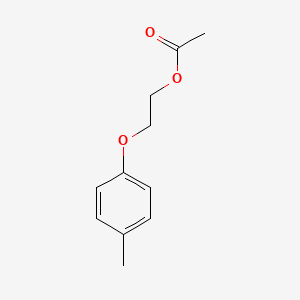

![Butyl 3-[5-(benzyloxy)-1-oxo-2,3-dihydro-1h-inden-2-yl]propanoate](/img/structure/B1207810.png)
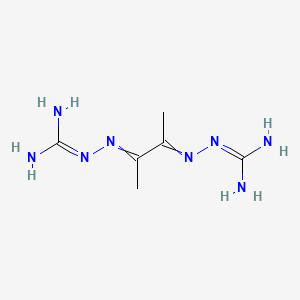

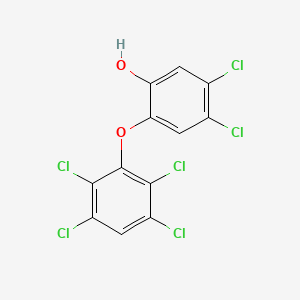
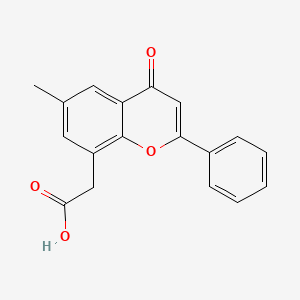
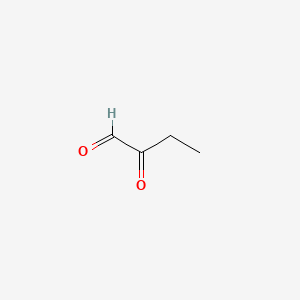
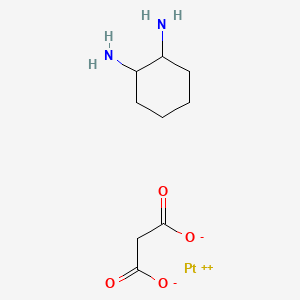
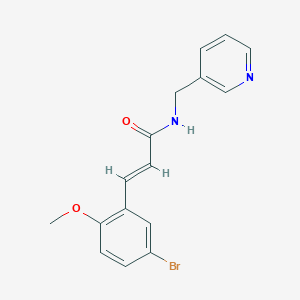
![2,6-Diphenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione](/img/structure/B1207826.png)
